molecular formula C16H11N3 B14712699 2-pyridin-3-yl-1H-perimidine CAS No. 20957-01-1

2-pyridin-3-yl-1H-perimidine

Katalognummer: B14712699
CAS-Nummer: 20957-01-1
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: ACFRTFYYBDSPJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-pyridin-3-yl-1H-perimidine is a heterocyclic compound that features a pyridine ring fused to a perimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yl-1H-perimidine typically involves the condensation of pyridine derivatives with appropriate perimidine precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone under acidic or basic conditions to form the desired perimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the incorporation of catalysts such as magnesium oxide nanoparticles can improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-pyridin-3-yl-1H-perimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-pyridin-3-yl-1H-perimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-pyridin-3-yl-1H-perimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-pyridin-3-yl-1H-perimidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

20957-01-1

Molekularformel

C16H11N3

Molekulargewicht

245.28 g/mol

IUPAC-Name

2-pyridin-3-yl-1H-perimidine

InChI

InChI=1S/C16H11N3/c1-4-11-5-2-8-14-15(11)13(7-1)18-16(19-14)12-6-3-9-17-10-12/h1-10H,(H,18,19)

InChI-Schlüssel

ACFRTFYYBDSPJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.